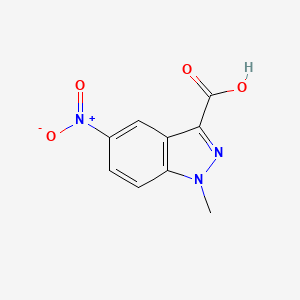
1-甲基-5-硝基-1H-吲唑-3-羧酸
描述
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-3-2-5 (12 (15)16)4-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .Physical and Chemical Properties Analysis
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid has a molecular weight of 221.17 g/mol . It has a topological polar surface area of 101 Ų . The compound is solid in its physical form .科学研究应用
化学合成和转化
1-甲基-5-硝基-1H-吲唑-3-羧酸在各种化学合成过程中起着至关重要的作用。例如,它已被用于涉及合成不同硝基芳基吲唑的反应。这些化合物由于在化学研究中的各种应用而显著,包括对杂环环裂解和复杂分子结构合成的研究(Gale & Wilshire, 1973)。
药理学研究
在药理学研究中,1-甲基-5-硝基-1H-吲唑-3-羧酸的衍生物已被探索用于潜在的治疗应用。例如,与1-甲基-5-硝基-1H-吲唑-3-羧酸密切相关的卤代1-苄基吲唑-3-羧酸已被研究其对精子发生的影响,展示了这些化合物在生殖健康研究中的重要性(Corsi & Palazzo, 1976)。
热力学研究
该化合物也是热力学研究的一个研究对象。针对包括1-甲基-1H-吲唑-6-羧酸在内的各种吲唑的生成焓的研究为了解这些化合物中不同功能基团的能量和结构影响提供了宝贵的见解(Orozco-Guareño等,2019)。
新化合物合成
在新化合物合成领域,1-甲基-5-硝基-1H-吲唑-3-羧酸作为合成各种新异环化合物的前体或中间体。然后对这些化合物进行各种物理性质和潜在应用的表征(Reddy et al., 2013)。
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
未来方向
Indazole derivatives, including 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their potential applications in various fields .
作用机制
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been known to interact with their targets, leading to the inhibition, regulation, and modulation of the aforementioned kinases . This interaction can result in changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The inhibition, regulation, and modulation of chk1, chk2, and h-sgk kinases by indazole derivatives can affect the cell cycle and cell volume regulation pathways .
Result of Action
The interaction of indazole derivatives with their targets can lead to changes in cell cycle progression and cell volume regulation .
生化分析
Biochemical Properties
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitro group in 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid can undergo reduction, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival, apoptosis, and inflammation. Furthermore, 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid can affect gene expression by modulating the activity of transcription factors that respond to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the nitro group can participate in redox reactions, generating reactive intermediates that can covalently modify cysteine residues in proteins, thereby altering their function. Additionally, the carboxylic acid group can interact with metal ions, influencing the catalytic activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage. At higher doses, it can induce toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity. Toxicity studies in animal models have shown that high doses of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid can lead to adverse effects on liver and kidney function .
Metabolic Pathways
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The nitro group can undergo reduction to form amino derivatives, while the carboxylic acid group can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic transformations can influence the compound’s pharmacokinetics and overall biological effects .
Transport and Distribution
The transport and distribution of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid within cells can affect its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or interactions with targeting signals. The localization of 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid within these compartments can affect its ability to modulate cellular processes, such as energy metabolism and gene expression .
属性
IUPAC Name |
1-methyl-5-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCETNXDDEADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247976 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363382-25-5 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



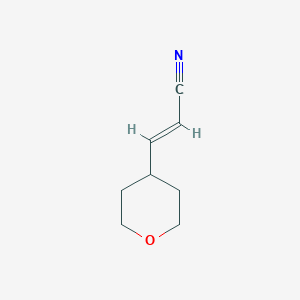
![N-[(2-bromo-4-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399592.png)
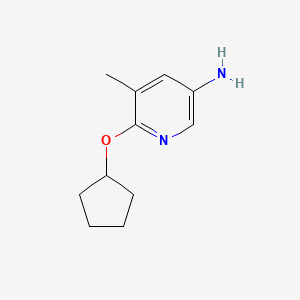
![N-[(2-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine](/img/structure/B1399595.png)

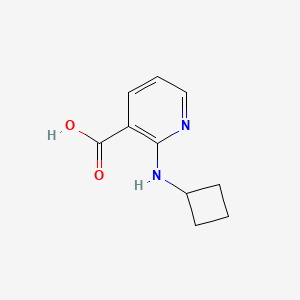
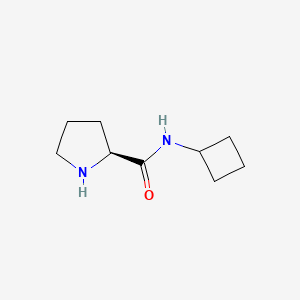




![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)

